molecular formula C18H20ClN3O4 B6047391 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol

4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol

Cat. No. B6047391
M. Wt: 377.8 g/mol
InChI Key: SFKGBPHIMDTBDF-UHFFFAOYSA-N
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Description

4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, also known as Nefazodone, is a synthetic compound used in the treatment of depression and anxiety disorders. It belongs to the class of phenylpiperazine antidepressants and acts by inhibiting the reuptake of serotonin and norepinephrine in the brain.

Mechanism of Action

4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol acts by inhibiting the reuptake of serotonin and norepinephrine in the brain. It also acts as an antagonist at the 5-HT2A receptor, which is believed to contribute to its anxiolytic properties. 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol has a lower affinity for the histamine H1 receptor and the alpha-1 adrenergic receptor, which may reduce its side effects compared to other antidepressants.
Biochemical and Physiological Effects:
4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol has been shown to have a low potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in both animal and human models. It is also relatively easy to synthesize and has a high yield. However, 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Future Directions

There are several future directions for the study of 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol. One area of interest is its potential use in the treatment of neuropathic pain, fibromyalgia, and chronic fatigue syndrome. Another area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety disorders. There is also interest in developing new derivatives of 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol with improved pharmacological properties, such as increased solubility and longer half-life.

Synthesis Methods

The synthesis of 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base to form 4-(4-chlorophenyl)-1-piperazine. This intermediate is then reacted with 2-methoxy-6-nitrophenol in the presence of a reducing agent to form 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol. The overall yield of the reaction is around 70%.

Scientific Research Applications

4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, and post-traumatic stress disorder. 4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol has also been studied for its potential use in the treatment of neuropathic pain, fibromyalgia, and chronic fatigue syndrome.

properties

IUPAC Name

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-26-17-11-13(10-16(18(17)23)22(24)25)12-20-6-8-21(9-7-20)15-4-2-14(19)3-5-15/h2-5,10-11,23H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKGBPHIMDTBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

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